2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid
Overview
Description
2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid is a complex organic compound known for its diverse applications in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a methoxy group, a sulfamoyl group, and a benzoic acid moiety. It is often used as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid typically involves multiple steps, including etherification, sulfonylation, amination, and esterification The process begins with the etherification of salicylic acid or methyl salicylate to introduce the methoxy groupAmination is then performed to attach the sulfamoyl group, and finally, esterification is carried out to form the benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The methoxy group and benzoic acid moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- 2-methoxy-5-sulfamoylbenzoic acid methyl ester
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Uniqueness
2-methoxy-5-(N-(4-sulfamoylphenethyl)sulfamoyl)benzoic acid stands out due to its dual sulfamoyl groups, which provide enhanced biological activity and specificity compared to similar compounds. The presence of the phenethyl group further distinguishes it by offering additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
2-methoxy-5-[2-(4-sulfamoylphenyl)ethylsulfamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-25-15-7-6-13(10-14(15)16(19)20)27(23,24)18-9-8-11-2-4-12(5-3-11)26(17,21)22/h2-7,10,18H,8-9H2,1H3,(H,19,20)(H2,17,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJZNRLKEWHJJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.